![molecular formula C14H24BrNSi B12569468 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine CAS No. 212612-76-5](/img/structure/B12569468.png)
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is an organosilicon compound that features a bromine atom and a tri(propan-2-yl)silyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tri(propan-2-yl)silyl group. One common method involves the reaction of 2-bromo-6-chloropyridine with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the interaction with boronic acids and palladium catalysts . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: This compound has a similar structure but with a methyl group instead of the tri(propan-2-yl)silyl group.
(2-Bromoethynyl)triisopropylsilane: This compound features a bromoethynyl group attached to a triisopropylsilyl group.
Uniqueness
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is unique due to the presence of both a bromine atom and a bulky tri(propan-2-yl)silyl group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
212612-76-5 |
|---|---|
Molekularformel |
C14H24BrNSi |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
(6-bromopyridin-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H24BrNSi/c1-10(2)17(11(3)4,12(5)6)14-9-7-8-13(15)16-14/h7-12H,1-6H3 |
InChI-Schlüssel |
NZCRNCBJOUZGBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=NC(=CC=C1)Br)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


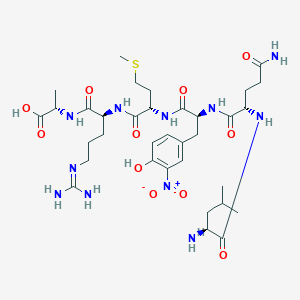

![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
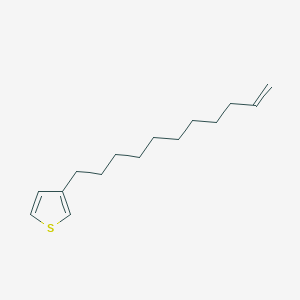
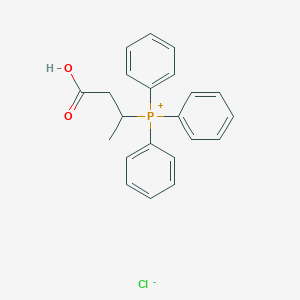
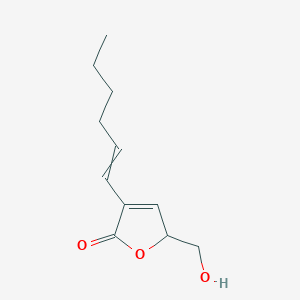
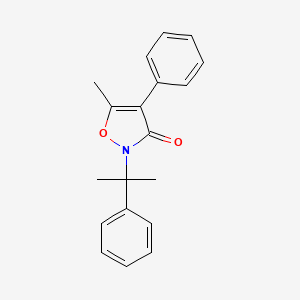
![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
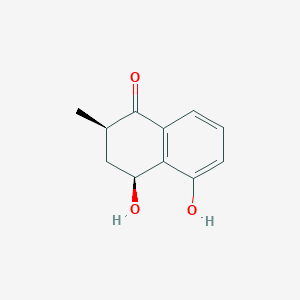
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)
